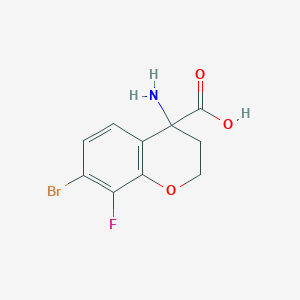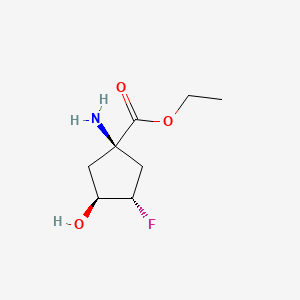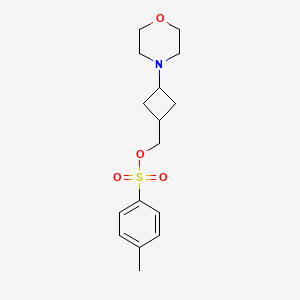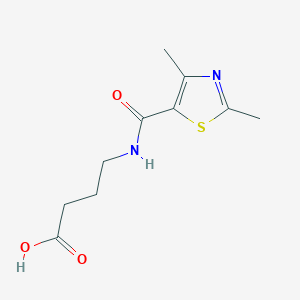
4-(2,4-Dimethylthiazole-5-carboxamido)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethylthiazole-5-carboxamido)butanoic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dimethylthiazole-5-carboxamido)butanoic acid typically involves the reaction of 2,4-dimethylthiazole-5-carboxylic acid with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the thiazole and butanoic acid moieties .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,4-Dimethylthiazole-5-carboxamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(2,4-Dimethylthiazole-5-carboxamido)butanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dimethylthiazole-5-carboxamido)butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2,4-Dimethylthiazole-5-carboxylic acid: A precursor in the synthesis of 4-(2,4-Dimethylthiazole-5-carboxamido)butanoic acid.
4-(Vinylamino)butanoic acid: Another compound with a similar butanoic acid moiety.
Uniqueness: this compound is unique due to its specific combination of the thiazole ring and butanoic acid moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14N2O3S |
|---|---|
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
4-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C10H14N2O3S/c1-6-9(16-7(2)12-6)10(15)11-5-3-4-8(13)14/h3-5H2,1-2H3,(H,11,15)(H,13,14) |
Clave InChI |
UNNJKQQSGRFTSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C)C(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)

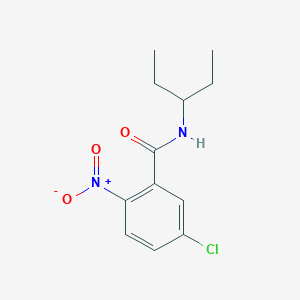
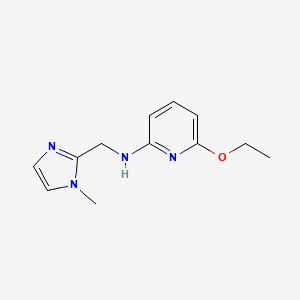
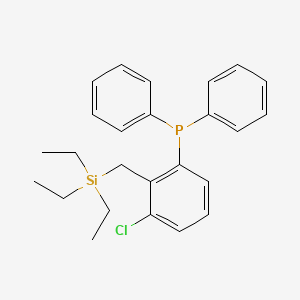
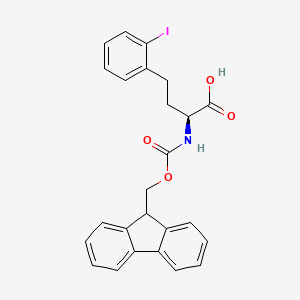
![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
